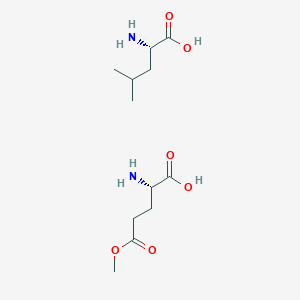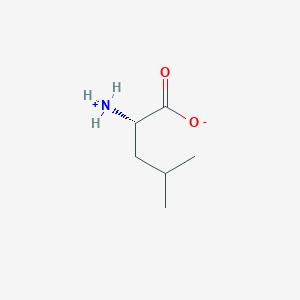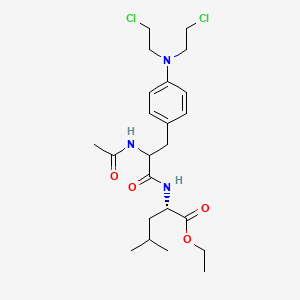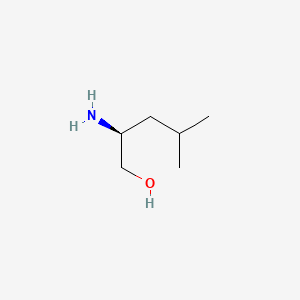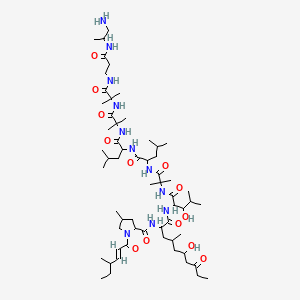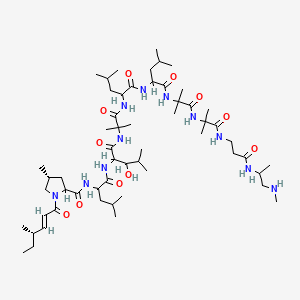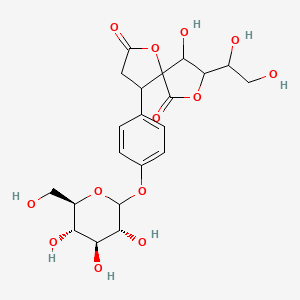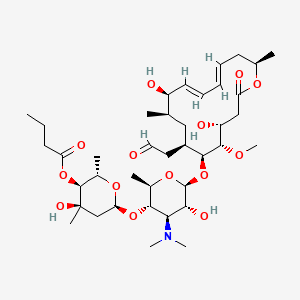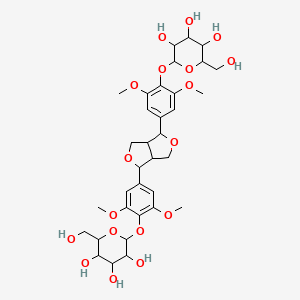
Eleutheroside E
Übersicht
Beschreibung
Liriodendrin is a constituent isolated from Sargentodoxa cuneata . It is known to have various pharmacological effects .
Synthesis Analysis
Liriodendrin can be isolated and purified from Sargentodoxa cuneata using macroporous resin combined with a crystallization process .Molecular Structure Analysis
The molecular weight of Liriodendrin is 742.72 g/mol .Chemical Reactions Analysis
Liriodendrin has been found to interact with various biological targets. For instance, it has been shown to inhibit the SRC/STAT3/MAPK signaling pathway . It also established hydrogen bonding interactions with Thr87 and Arg82, π-anion interactions with Glu127, and alkyl interaction with Tyr87 and Ala84 of TNF-α .Physical And Chemical Properties Analysis
Liriodendrin has a molecular weight of 742.72 .Wissenschaftliche Forschungsanwendungen
Behandlung der Parkinson-Krankheit
Eleutheroside E (EE) wurde auf seine Auswirkungen auf ein durch 1-Methyl-4-phenyl-1,2,3,6-Tetrahydropyridin (MPTP) induziertes Zellmodell der Parkinson-Krankheit untersucht . Die Forschung ergab, dass EE die MPTP-induzierte Apoptose von PC-12-Zellen verbessern kann, indem es das mitochondriale Membranpotential erhöht und den Gehalt an reaktiven Sauerstoffspezies (ROS) im Inneren der Zelle reduziert. Darüber hinaus wird die Apoptose von Zellen durch die Expression von CytC-, Nrf2- und NQO1-Proteinen reguliert .
Behandlung der Osteoporose
EE wurde auf sein Potenzial zur Behandlung von Osteoporose untersucht . Die Studie verwendete Netzwerkpharmakologie, um die potenziellen Kernziele und Hauptwege zu untersuchen, die durch EE bei der Behandlung der Osteoporose vermittelt werden. In-vivo-Experimente zeigten die schützende Wirkung der EE-Behandlung gegen beschleunigten Knochenverlust .
Entzündungshemmende Eigenschaften
EE ist eine entzündungshemmende natürliche Verbindung, die aus dem essbaren Heilkraut Acanthopanax senticosus gewonnen wird . Es wurde festgestellt, dass es die Schwere der Arthritis in einem Modell der Kollagen-induzierten Arthritis bei Mäusen verbessert .
Qualitätsprüfungen und Assays
EE kann als Referenzstandard für die Analyse von ELU E in Rattenplasma und -gewebe durch Festphasenextraktion (SPE) gefolgt von Hochleistungsflüssigkeitschromatographie (HPLC) und Photodiodenarray-Detektion (PDA) verwendet werden .
Verwendung in pharmazeutischen Produkten
EE wird in bestimmten Qualitätsprüfungen und Assays verwendet, wie im USP-Kompendium angegeben. Es wird auch mit USP-Monographien wie Eleuthero-Wurzel- und -Rhizom-Trockenextraktabletten, Eleuthero-Wurzel- und -Rhizom-Trockenextrakt und Eleuthero-Wurzel- und -Rhizom-Pulverkapseln verwendet .
Regulierung der Darmmikrobiota
Es wurde festgestellt, dass die EE-Behandlung die Darmmikrobiota reguliert. In-vivo-Experimente zeigten, dass die EE-Behandlung die relative Häufigkeit von Lactobacillus erhöhte und die relative Häufigkeit von Clostridiaceae verringerte .
Wirkmechanismus
- In treating osteoporosis (OP), EE primarily targets several key proteins:
- ESR1 .
Target of Action
Mode of Action
Result of Action
Action Environment
Eigenschaften
IUPAC Name |
2-[4-[6-[3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDULTAFAQRACT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46O18 | |
| Record name | Eleutheroside D | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Eleutheroside_D | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101113328 | |
| Record name | (Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis(2,6-dimethoxy-4,1-phenylene) bis[β-D-glucopyranoside] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101113328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
742.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Liriodendrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036410 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
96038-87-8, 573-44-4 | |
| Record name | (Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis(2,6-dimethoxy-4,1-phenylene) bis[β-D-glucopyranoside] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96038-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis(2,6-dimethoxy-4,1-phenylene) bis[β-D-glucopyranoside] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101113328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Liriodendrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036410 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
269 - 270 °C | |
| Record name | Liriodendrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036410 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



